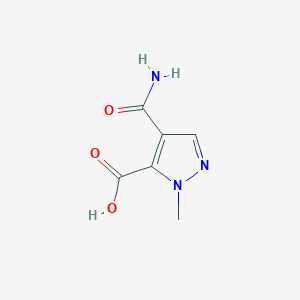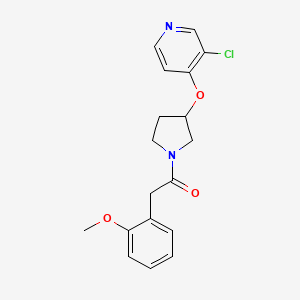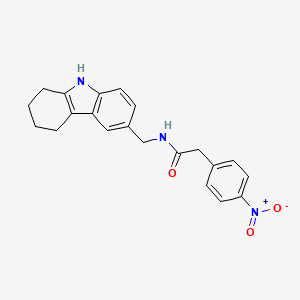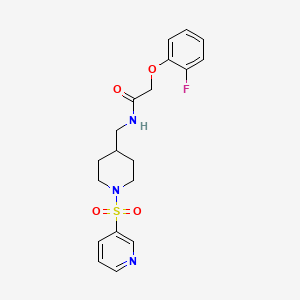![molecular formula C11H8BrClN2OS B2475320 2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 448224-88-2](/img/structure/B2475320.png)
2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the linear formula C8H7BrClNO . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” can be represented by the SMILES string ClC1=CC=C(NC(CBr)=O)C=C1 . The InChI code for this compound is 1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) .
Physical And Chemical Properties Analysis
The compound “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” has a molecular weight of 248.51 . It should be stored at refrigerated temperatures .
Applications De Recherche Scientifique
Crystal Structure and Intermolecular Interactions
Research on similar compounds to 2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveals insights into their crystal structures and intermolecular interactions. For instance, studies have shown that molecules like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide exhibit a 'V' shaped structure with significant angles between aromatic planes. These structures are stabilized by various intermolecular interactions such as hydrogen bonds and π interactions, forming three-dimensional arrays (Boechat et al., 2011).
Molecular Binding and Photovoltaic Efficiency
Other studies have focused on the molecular binding and photovoltaic efficiency of related compounds. Some benzothiazolinone acetamide analogs, including N-(4-chlorophenyl) derivatives, have been analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and favorable electron injection energies, making them suitable for photovoltaic applications. Additionally, molecular docking studies have indicated significant binding affinities with certain biological targets (Mary et al., 2020).
Antibacterial and Antifungal Activity
Compounds similar to 2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. Studies have found that certain thiazolidinone and thiadiazole derivatives exhibit significant activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Ekrek et al., 2022).
Enzyme Inhibition and Therapeutic Applications
Research has also been conducted on the enzyme inhibition properties of related compounds. For example, derivatives of 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide have been studied for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These studies suggest potential therapeutic applications of these compounds in treating conditions associated with enzyme dysregulation (Abbasi et al., 2018).
Nonlinear Optical Properties
The nonlinear optical properties of acetamide derivatives have been theoretically investigated to understand their potential in photonic devices. Compounds with structures similar to 2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have been identified as promising candidates for applications in optical switches, modulators, and other optical energy applications (Castro et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAJQJGPXFVEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2475240.png)
![8-(4-Ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2475243.png)





![4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2475253.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2475256.png)
![2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2475258.png)

